Home > Products > Building Blocks P5327 > 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile - 915019-53-3

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile

Catalog Number: EVT-506135
CAS Number: 915019-53-3
Molecular Formula: C20H15BrN4O
Molecular Weight: 407.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile is a chemical compound belonging to the imidazoquinoline class. This class is known for its diverse biological activities, particularly as kinase inhibitors. While the specific compound itself is not extensively discussed in the provided literature, its structural similarities to other imidazoquinolines, particularly 2-methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl} propanenitrile (NVP-BEZ235 or Dactolisib) [ [] ], suggest potential applications in similar research areas.

2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)phenyl]propionitrile

  • Compound Description: This compound, also known as Dactolisib, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It is currently undergoing clinical trials for various cancer treatments. Research suggests Dactolisib exhibits radiosensitizing effects on cancer cells by interfering with DNA damage repair and inducing autophagy.
  • Compound Description: These derivatives of 2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)phenyl]propionitrile (Dactolisib) are relevant due to their potential pharmaceutical applications. Different salts, hydrates, and solvates of a compound can exhibit altered physicochemical properties, such as solubility, stability, and bioavailability, which are crucial for drug development.
Overview

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile is a complex organic compound notable for its potential pharmacological applications. This compound belongs to the class of fused quinoline derivatives, which are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound is characterized by a unique structure that includes an imidazoquinoline moiety, which enhances its interaction with biological targets.

Source and Classification

This compound can be sourced from various chemical suppliers and research publications focusing on quinoline derivatives. It is classified under fused heterocycles, specifically within the category of quinoline and imidazole derivatives, which are known for their significant roles in medicinal chemistry. The compound has been studied for its dual inhibition of the PI3Kα/mTOR pathways, making it a candidate for further development in cancer therapeutics .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile involves several steps:

  1. Starting Materials: The synthesis typically begins with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as key precursors.
  2. Formation of Intermediates: The reaction proceeds through a series of transformations including the formation of an imidazoquinoline intermediate via cyclization reactions.
  3. Final Coupling Reaction: The final product is obtained through a coupling reaction that incorporates the phenyl group and the nitrile functionality, often utilizing coupling agents or catalysts to facilitate the reaction .

The specific conditions (temperature, solvents, catalysts) used during these reactions can significantly impact the yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula for 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile is C_19H_18BrN_3O. Its molecular weight is approximately 421.3 g/mol. The structure features:

  • An imidazo[4,5-c]quinoline core.
  • A bromine atom at position 8.
  • A phenyl group attached to a methylpropanenitrile side chain.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile can be explored through various reaction pathways:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  2. Cyclization Reactions: Under acidic or basic conditions, the nitrile group may participate in cyclization reactions to form additional heterocyclic structures.
  3. Reduction Reactions: The carbonyl group in the imidazoquinoline moiety can be reduced to alcohols or other functional groups depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile primarily involves its interaction with cellular signaling pathways:

  1. PI3K/mTOR Inhibition: The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical regulators of cell growth and proliferation.
  2. Cellular Effects: By inhibiting these pathways, the compound may induce apoptosis in cancer cells or reduce inflammation in various models.

This mechanism underscores its potential as a therapeutic agent in oncology and inflammatory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile include:

  • Appearance: Typically appears as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide further insights into its physical characteristics.

Applications

Scientific Uses

The primary applications of 2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile lie in medicinal chemistry:

  1. Drug Development: Its role as a dual inhibitor of PI3Kα/mTOR positions it as a promising candidate for developing new cancer therapies.
  2. Research Tool: The compound can serve as a valuable tool in biochemical research to study signaling pathways involved in cell growth and survival.

Ongoing research continues to explore its full therapeutic potential across various disease models.

Properties

CAS Number

915019-53-3

Product Name

2-(4-(8-Bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile

IUPAC Name

2-[4-(8-bromo-2-oxo-3H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile

Molecular Formula

C20H15BrN4O

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C20H15BrN4O/c1-20(2,11-22)12-3-6-14(7-4-12)25-18-15-9-13(21)5-8-16(15)23-10-17(18)24-19(25)26/h3-10H,1-2H3,(H,24,26)

InChI Key

VDJPWUIERGLWRZ-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3NC2=O)Br

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3NC2=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.